molecular formula C28H29N3O6 B15032723 3,5-dimethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

3,5-dimethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B15032723
M. Wt: 503.5 g/mol
InChI Key: MKOIOZUTJNZSIQ-UHFFFAOYSA-N
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Description

3,5-dimethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and dimethoxyphenyl groups, and a dihydropyridine ring substituted with dimethyl and dicarboxylate groups

Preparation Methods

The synthesis of 3,5-dimethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of phenylhydrazine with an appropriate diketone to form the pyrazole ring.

    Substitution with dimethoxyphenyl group: The pyrazole ring is then substituted with a 3,4-dimethoxyphenyl group through electrophilic aromatic substitution.

    Formation of the dihydropyridine ring: The substituted pyrazole is then reacted with an appropriate aldehyde and ammonia to form the dihydropyridine ring through a Hantzsch reaction.

    Introduction of dimethyl and dicarboxylate groups: Finally, the dihydropyridine ring is substituted with dimethyl and dicarboxylate groups through nucleophilic substitution reactions.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

3,5-dimethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into its tetrahydropyridine analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethyl and dicarboxylate groups can be replaced with other functional groups.

    Hydrolysis: The ester groups in the compound can be hydrolyzed to form carboxylic acids.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-dimethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: The compound is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,5-dimethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: The compound can bind to receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Inhibiting enzymes: It may inhibit the activity of specific enzymes involved in disease pathways, thereby modulating the biological response.

    Modulating gene expression: The compound can influence the expression of genes involved in various biological processes, leading to changes in cellular function.

Comparison with Similar Compounds

3,5-dimethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other similar compounds, such as:

    3,4-dimethoxyphenethylamine: This compound is structurally similar but lacks the dihydropyridine ring and dicarboxylate groups.

    3,4-dimethoxyphenylpropionic acid: This compound shares the dimethoxyphenyl group but has a different core structure.

    3,4-dimethoxybenzaldehyde: This compound also contains the dimethoxyphenyl group but is an aldehyde rather than a dihydropyridine derivative.

Properties

Molecular Formula

C28H29N3O6

Molecular Weight

503.5 g/mol

IUPAC Name

dimethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H29N3O6/c1-16-23(27(32)36-5)25(24(17(2)29-16)28(33)37-6)20-15-31(19-10-8-7-9-11-19)30-26(20)18-12-13-21(34-3)22(14-18)35-4/h7-15,25,29H,1-6H3

InChI Key

MKOIOZUTJNZSIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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